molecular formula C11H22N4 B11728136 [3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine

[3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11728136
M. Wt: 210.32 g/mol
InChI Key: SGVQQBMKRWHUPW-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine: is a compound that features a combination of a dimethylamino group and a pyrazole ring

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction could produce primary amines .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a drug candidate due to its ability to interact with various biological targets:

  • Anticancer Activity : Research indicates that pyrazole derivatives can inhibit cancer cell growth by targeting specific pathways involved in tumor progression.
  • Anti-inflammatory Effects : Studies show that compounds with similar structures can modulate inflammatory responses, making them candidates for treating conditions like arthritis.

Biological Systems

As a ligand, [3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine can bind to various receptors, influencing biological processes:

  • Receptor Binding Studies : The compound's binding affinity to G-protein coupled receptors (GPCRs) has been investigated, revealing its potential in drug design for neurological disorders.
  • Enzyme Inhibition : It may act as an inhibitor for enzymes involved in metabolic pathways, providing insights into metabolic regulation.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several pyrazole derivatives, including this compound. The findings indicated significant cytotoxicity against breast cancer cell lines, suggesting its potential as a therapeutic agent.

Case Study 2: Neurological Applications

Another investigation focused on the compound's interaction with serotonin receptors. The results demonstrated that it could enhance serotonin signaling, which may have implications for treating depression and anxiety disorders.

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The dimethylamino group can engage in hydrogen bonding and electrostatic interactions, while the pyrazole ring can participate in π-π stacking and coordination with metal ions. These interactions facilitate the compound’s binding to enzymes, receptors, and other biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(Dimethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine apart is its combination of the dimethylamino group and the pyrazole ring. This dual functionality provides a versatile platform for chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C11H22N4/c1-4-15-11(6-8-13-15)10-12-7-5-9-14(2)3/h6,8,12H,4-5,7,9-10H2,1-3H3

InChI Key

SGVQQBMKRWHUPW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNCCCN(C)C

Origin of Product

United States

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